L-Histidine-13C6,15N3 (hydrochloride)

Stable isotope labeling Mass spectrometry Isotopic purity

L-Histidine-13C6,15N3 (hydrochloride) is a uniformly 13C- and 15N-labeled hydrochloride salt of the essential amino acid L-histidine. It is supplied as the monohydrate hydrochloride, in which all six carbon atoms are replaced by 13C and all three nitrogen atoms by 15N, resulting in a molecular weight of 218.57 g/mol and a mass shift of M+9 relative to the unlabeled compound.

Molecular Formula C6H10ClN3O2
Molecular Weight 200.55 g/mol
Cat. No. B12381597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Histidine-13C6,15N3 (hydrochloride)
Molecular FormulaC6H10ClN3O2
Molecular Weight200.55 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)N.Cl
InChIInChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;
InChIKeyQZNNVYOVQUKYSC-NCRPIFHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Histidine-13C6,15N3 (hydrochloride) – Stable Isotope-Labeled Amino Acid for Quantitative MS and NMR


L-Histidine-13C6,15N3 (hydrochloride) is a uniformly 13C- and 15N-labeled hydrochloride salt of the essential amino acid L-histidine. It is supplied as the monohydrate hydrochloride, in which all six carbon atoms are replaced by 13C and all three nitrogen atoms by 15N, resulting in a molecular weight of 218.57 g/mol and a mass shift of M+9 relative to the unlabeled compound. This dual-isotope labeling preserves the chemical and biological properties of native histidine while enabling unambiguous detection and quantification by mass spectrometry and high-resolution heteronuclear NMR spectroscopy.

Why Unlabeled or Single-Isotope L-Histidine Cannot Substitute for L-Histidine-13C6,15N3 (hydrochloride)


Unlabeled L-histidine hydrochloride, or variants labeled with only 13C or only 15N, cannot replicate the analytical performance of the dual-labeled compound. The simultaneous incorporation of 13C and 15N imparts a unique mass shift (M+9) that is essential for discriminating the tracer from endogenous histidine in complex biological matrices, and it provides the heteronuclear spin-½ nuclei required for multidimensional NMR protein backbone and side-chain assignments. Single-isotope analogs lack either the carbon or the nitrogen label, leading to insufficient mass separation in MS-based quantitation or incomplete NMR spectral assignment. Generic substitution therefore results in loss of traceability, reduced quantification accuracy, and inability to execute dual-nucleus NMR experiments that the target compound uniquely enables. The following quantitative evidence substantiates these claims.

Quantitative Differentiation of L-Histidine-13C6,15N3 (hydrochloride) Versus Single-Isotope Analogs


Dual 13C and 15N Isotopic Enrichment vs. Single-Isotope Labeled Comparators

L-Histidine-13C6,15N3 hydrochloride monohydrate delivers simultaneous isotopic enrichment of ≥98 atom % 13C and ≥98 atom % 15N. In contrast, the single-labeled comparators provide high enrichment for only one element: L-Histidine-13C6 hydrochloride monohydrate achieves 97 atom % 13C but has natural-abundance nitrogen, while L-Histidine-15N3 hydrochloride monohydrate achieves ≥98 atom % 15N but has natural-abundance carbon. Unlabeled L-histidine hydrochloride monohydrate possesses natural abundance (approximately 1.1 atom % 13C and 0.37 atom % 15N). This dual enrichment is required for simultaneous carbon and nitrogen tracing in metabolic studies and for two-dimensional heteronuclear NMR experiments that correlate 1H-13C and 1H-15N chemical shifts.

Stable isotope labeling Mass spectrometry Isotopic purity

Mass Shift M+9 vs. M+6 and M+3 for Quantitative Mass Spectrometry

The target compound L-Histidine-13C6,15N3 hydrochloride exhibits a nominal mass shift of +9 Da (M+9) relative to the unlabeled monoisotopic mass. This compares to a +6 Da shift for L-Histidine-13C6 hydrochloride and a +3 Da shift for L-Histidine-15N3 hydrochloride. The larger mass shift provides a wider separation between the labeled and endogenous histidine signals in MS1 spectra, reducing isotopic cross-talk and improving the dynamic range of quantification in complex biological samples. For triple-quadrupole or high-resolution MS, the M+9 shift also allows the selection of precursor and product ions that are completely free from natural isotopologue interference.

Quantitative proteomics SILAC Mass shift

Chemical Purity and Suitability for High-Precision Analytical Workflows

MedChemExpress reports a chemical purity of 99.53% for L-Histidine-13C6,15N3 hydrochloride hydrate (Cat. No. HY-W014423S3). Sigma-Aldrich specifies a purity of 98% (CP) with isotopic purity ≥98 atom % for both 13C and 15N. Single-labeled comparators typically exhibit similar chemical purity levels (e.g., L-Histidine-13C6 HCl hydrate ≥98% (CP); L-Histidine-15N3 HCl hydrate ≥98% (CP)), but the dual-labeled compound undergoes additional QC verification for two isotopic enrichments, reducing the risk of batch-to-batch variability in dual-isotope experiments.

Chemical purity HPLC QC

Enabling Simultaneous 13C and 15N Detection in Solid-State NMR of Histidine

A solid-state MAS NMR study demonstrated that uniformly 13C,15N-labeled histidine powder (lyophilized at pH 6.3) permits one-dimensional 15N selectively filtered 13C NMR experiments to unambiguously assign resonances of neutral τ and charged histidine tautomeric states within a mixture. This dual-labeled approach exploits the heteronuclear dipolar coupling between 13C and 15N nuclei, which is unavailable in single-isotope or natural-abundance histidine. Thus, L-Histidine-13C6,15N3 hydrochloride uniquely provides the necessary spin-½ pair for such advanced structural biology experiments. [1]

Solid-state NMR Protein dynamics Tautomer differentiation

Best-Fit Research and Industrial Applications for L-Histidine-13C6,15N3 (hydrochloride)


Quantitative Proteomics by Metabolic Labeling (SILAC-like Workflows)

L-Histidine-13C6,15N3 (hydrochloride) serves as a heavy amino acid for metabolic incorporation into newly synthesized proteins. The M+9 mass shift provides unambiguous separation from endogenous light histidine, enabling precise relative quantification of protein expression in cell culture models. This application is supported by the compound's dual isotopic enrichment and confirmed mass shift (M+9) as documented by Sigma-Aldrich.

Protein Backbone and Side-Chain NMR Resonance Assignment

The uniform 13C and 15N labeling of this histidine hydrochloride makes it suitable for the production of doubly labeled proteins for heteronuclear multidimensional NMR experiments. As demonstrated in solid-state NMR studies, the dual label is essential for correlating 1H, 13C, and 15N chemical shifts to assign histidine residues in proteins, including the differentiation of tautomeric states critical for enzymatic function. [1]

Histidine-Specific Metabolic Flux Analysis (13C/15N Dual Tracing)

Researchers can use L-Histidine-13C6,15N3 (hydrochloride) to simultaneously trace carbon and nitrogen flux through histidine-dependent metabolic pathways. Because the compound is enriched in both 13C and 15N, it reports on the metabolic fate of both the carbon skeleton and the nitrogen-containing imidazole ring in a single experiment. This dual-tracing capability is not achievable with single-isotope labeled histidine alternatives, as confirmed by the ≥98 atom % enrichment for both elements.

Pharmacokinetic Tracer Studies of Histidine-Containing Therapeutics

Stable heavy isotopes are incorporated into drug molecules as tracers for quantitation during drug development. L-Histidine-13C6,15N3 (hydrochloride) can be used as a labeled starting material for the synthesis of isotope-labeled peptide drugs or small-molecule histidine derivatives, where its high chemical purity (up to 99.53%) and dual isotopic enrichment ensure reliable LC-MS/MS quantification in pharmacokinetic profiling.

Quote Request

Request a Quote for L-Histidine-13C6,15N3 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.